Taurolithocholic acid sodium salt

Catalog No.
S1486161
CAS No.
6042-32-6
M.F
C26H44NNaO5S
M. Wt
505.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Taurolithocholic acid sodium salt

CAS Number

6042-32-6

Product Name

Taurolithocholic acid sodium salt

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

Molecular Formula

C26H44NNaO5S

Molecular Weight

505.7 g/mol

InChI

InChI=1S/C26H45NO5S.Na/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3;/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32);/q;+1/p-1/t17-,18-,19-,20+,21-,22+,23+,25+,26-;/m1./s1

InChI Key

YAERYJYXPRIDTO-HRHHVWJRSA-M

SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+]

Synonyms

2-[[(3α,5β)-3-Hydroxy-24-oxocholan-24-yl]amino]ethanesulfonic Acid Sodium Salt; N-(3α-Hydroxy-5β-cholan-24-oyl)taurine Monosodium Salt; NSC 681057; Sodium Taurolithocholate;

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+]

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C.[Na+]

Bile Acid Function and Conjugation:

Taurolithocholic acid sodium salt (TLCA) is a specific type of bile acid. Bile acids, naturally produced by the liver, play crucial roles in digestion and absorption of dietary fats and fat-soluble vitamins . They also regulate cholesterol metabolism and have signaling functions within the body . TLCA is a conjugated form of the bile acid lithocholic acid, meaning it is bound to the amino acid taurine. This conjugation process increases the water solubility and biological activity of the bile acid .

Studying Bile Acid Transport and Signaling:

TLCA is used in research to investigate bile acid transport and signaling pathways. It can be used in cell culture experiments to study how bile acids are taken up, transported, and metabolized within cells . Additionally, TLCA can be used to investigate the role of bile acids in activating specific signaling pathways involved in various cellular processes .

Inducing Cholestasis Models:

TLCA can be used to induce cholestasis, a condition where bile flow from the liver is obstructed, in both ex vivo (isolated tissues) and in vivo (animal) models . By studying the effects of TLCA on various tissues and organs in these models, researchers can gain insights into the mechanisms and potential treatments for cholestasis-related diseases.

Investigating Liver Cancer:

Recent research suggests that TLCA may play a role in the growth and progression of liver cancer. Studies have shown that TLCA can promote the growth of liver cancer cells through specific signaling pathways . This research area is still under investigation, but it could potentially lead to the development of new therapeutic strategies for liver cancer.

Taurolithocholic acid sodium salt is a bile acid derivative, primarily found in human bile, and is formed through the conjugation of lithocholic acid with taurine. Its chemical formula is C26H44NNaO5SC_{26}H_{44}NNaO_5S, and it has a molecular weight of approximately 505.69 g/mol. This compound plays a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins by acting as a detergent in the gastrointestinal tract. It is also recognized for its cholagogue properties, which promote bile flow, and coleretic effects, which stimulate bile production in the liver .

TLCA functions primarily in the digestive system. It acts as a detergent, emulsifying dietary fats to enhance their absorption by intestinal cells []. Emerging research suggests a broader role for TLCA in cellular signaling. Studies have shown that TLCA can activate caspase-3 and -7, enzymes involved in programmed cell death (apoptosis) in liver cells expressing NTCP []. However, the precise mechanisms underlying these signaling pathways require further investigation.

  • Toxicity: Data on the specific toxicity of TLCA is limited. However, bile acids at high concentrations can be cytotoxic.
  • Flammability: Data on flammability is not available, but organic solvents used for dissolving TLCA can be flammable.
  • Reactivity: No specific information on reactivity is available in current scientific literature.
, primarily involving its role in lipid metabolism. It can undergo hydrolysis to release taurine and lithocholic acid under specific conditions. Additionally, it can interact with various receptors and enzymes involved in metabolic pathways, such as inhibiting radioligand binding to muscarinic acetylcholine receptors (mAChR) M1 .

This compound exhibits significant biological activity, including:

  • Apoptosis Induction: Studies have shown that taurolithocholic acid sodium salt increases the levels of apoptosis-related proteins such as caspase-3 and caspase-7 in Hep3B cells, which are infected with hepatitis B virus .
  • Metabolic Regulation: It is involved in regulating lipid metabolism and has been observed to elevate serum concentrations during oral lipid tolerance tests .
  • Cholesterol Management: As a bile acid, it aids in emulsifying dietary fats, facilitating their absorption and potentially influencing cholesterol levels in the body .

The synthesis of taurolithocholic acid sodium salt typically involves the following steps:

  • Conjugation Reaction: Lithocholic acid is reacted with taurine to form taurolithocholic acid.
  • Sodium Salt Formation: The resulting taurolithocholic acid can be converted into its sodium salt form by neutralizing it with sodium hydroxide or sodium bicarbonate.
  • Purification: The product is purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for research or clinical applications .

Interaction studies involving taurolithocholic acid sodium salt focus on its role as a signaling molecule within metabolic pathways. It has been shown to interact with various nuclear receptors that regulate bile acid homeostasis and lipid metabolism. These interactions can influence gene expression related to cholesterol metabolism and transport . Additionally, its effects on cell signaling pathways highlight its potential therapeutic roles.

Several compounds share structural similarities or functional roles with taurolithocholic acid sodium salt. Here are some notable examples:

Compound NameChemical FormulaUnique Features
Lithocholic AcidC24H40O3C_{24}H_{40}O_3Precursor to taurolithocholic acid; less soluble in water.
Chenodeoxycholic AcidC24H40O4C_{24}H_{40}O_4Primary bile acid; involved in cholesterol metabolism.
Ursodeoxycholic AcidC24H40O6C_{24}H_{40}O_6Used therapeutically for gallstones; has cytoprotective effects.
Deoxycholic AcidC24H38O4C_{24}H_{38}O_4Secondary bile acid; promotes fat absorption but may be cytotoxic at high levels.

Taurolithocholic acid sodium salt is unique due to its specific conjugation with taurine, which enhances its solubility and biological activity compared to other bile acids . Its distinct properties make it particularly useful in both research and clinical settings focused on metabolic disorders.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

505.28378896 g/mol

Monoisotopic Mass

505.28378896 g/mol

Heavy Atom Count

34

Appearance

Assay:≥95%A crystalline solid

Related CAS

516-90-5 (Parent)

Dates

Modify: 2023-08-15

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